molecular formula C14H23N B13312013 [(2,5-Dimethylphenyl)methyl](pentyl)amine

[(2,5-Dimethylphenyl)methyl](pentyl)amine

Cat. No.: B13312013
M. Wt: 205.34 g/mol
InChI Key: TUHRCDKHKSRFHQ-UHFFFAOYSA-N
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Description

(2,5-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions, and the amine group is attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with a pentyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide or tetrahydrofuran to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or triethylamine.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(2,5-Dimethylphenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2,5-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    Phenylmethylamine: Lacks the methyl substitutions on the phenyl ring and the pentyl chain, resulting in different chemical and biological properties.

    2,5-Dimethylphenylmethylamine: Similar structure but without the pentyl chain, affecting its reactivity and applications.

    Pentylamine: Contains the pentyl chain but lacks the phenyl ring and methyl substitutions, leading to distinct chemical behavior.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-6-9-15-11-14-10-12(2)7-8-13(14)3/h7-8,10,15H,4-6,9,11H2,1-3H3

InChI Key

TUHRCDKHKSRFHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)C)C

Origin of Product

United States

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